N,N'-dipentylpentanediamide

Description

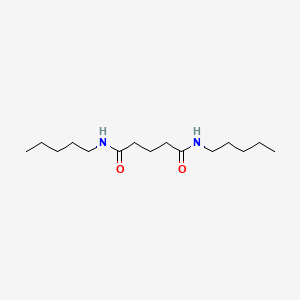

N,N'-Dipentylpentanediamide is a diamide compound characterized by a pentanediamide backbone with pentyl groups attached to both nitrogen atoms. Diamides of this type typically exhibit high thermal stability and lipophilicity due to their alkyl substituents, making them relevant in polymer synthesis and solvent applications .

Properties

Molecular Formula |

C15H30N2O2 |

|---|---|

Molecular Weight |

270.41 g/mol |

IUPAC Name |

N,N'-dipentylpentanediamide |

InChI |

InChI=1S/C15H30N2O2/c1-3-5-7-12-16-14(18)10-9-11-15(19)17-13-8-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |

InChI Key |

LRIZLBUNBYVRJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)CCCC(=O)NCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthetic preparation of N,N’-dipentylpentanediamide involves the reaction of pentanediamine (also known as 1,5-diaminopentane) with pentanoyl chloride (pentanoic acid chloride). The reaction proceeds as follows:

H3C−C(=O)−Cl+H3C−C(=O)−NH2→H3C−C(=O)−NH−C(=O)−NH2+HCl

Industrial Production:

While there is limited information on large-scale industrial production, N,N’-dipentylpentanediamide can be synthesized in the laboratory using the above method.

Chemical Reactions Analysis

N,N’-dipentylpentanediamide can undergo various reactions, including:

Amide Hydrolysis: Treatment with strong acids or bases leads to hydrolysis of the amide bonds, yielding pentanediamine and pentanoic acid.

Substitution Reactions: The amide functional groups can be substituted with other nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Oxidation and Reduction: The carbonyl groups can participate in oxidation or reduction reactions.

Common reagents include acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (amines, alcohols).

Scientific Research Applications

N,N’-dipentylpentanediamide finds applications in various fields:

Medicinal Chemistry: It may serve as a building block for designing bioactive compounds.

Polymer Chemistry: Its bifunctional nature makes it useful in polymer synthesis.

Surfactants: The long alkyl chains contribute to surfactant properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

- In drug design, it could target specific enzymes or receptors.

- In polymerization, it participates in chain growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular characteristics of N,N'-dipentylpentanediamide and related diamides, derived from the provided evidence:

*Theoretical molecular weight calculated based on the formula C₁₅H₃₀N₂O₂.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length: Longer chains (e.g., pentyl in N,N'-dipentylpentanediamide vs. butyl in tetrabutylpentanediamide) enhance lipophilicity and reduce water solubility. This property is critical in applications requiring non-polar solvents or plasticizers . Shorter chains (e.g., methyl in tetramethylpentanediamide) lower molecular weight and boiling points, favoring use in low-temperature processes .

- Aromatic vs. Diethylamino groups (e.g., in N~1~,N~5~-bis[4-(diethylamino)phenyl]pentanediamide) may impart basicity and UV absorption, relevant in photochemical applications .

Thermal and Stability Profiles

Thermal Stability :

- Tetrabutylpentanediamide exhibits high thermal stability (evidenced by its use in polyimide synthesis), attributed to strong van der Waals interactions between bulky butyl groups .

- Methyl-substituted analogs (e.g., tetramethylpentanediamide) likely decompose at lower temperatures due to weaker intermolecular forces .

Chemical Stability :

- Nitrophenyl-substituted diamides may undergo nitro-group reduction under reductive conditions, offering pathways for functional group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.